molecular formula C9H14O3SSi B101806 Trimethylsilyl benzenesulfonate CAS No. 17882-06-3

Trimethylsilyl benzenesulfonate

Cat. No. B101806
CAS RN: 17882-06-3
M. Wt: 230.36 g/mol
InChI Key: JCUPGHJJFSUZRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethylsilyl benzenesulfonate derivatives involves several innovative methods. For instance, the synthesis of 2-(trimethylsilyl)ethyl benzenesulfenate is achieved by reacting with halides in the presence of tetrabutylammonium fluoride (TBAF), leading to phenyl sulfoxides as the main product . Another approach involves the condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides to directly synthesize 2,4-diketosulfones . Additionally, a practical synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from dichlorobenzenes has been developed using a hybrid metal of Mg and CuCl in the presence of LiCl .

Molecular Structure Analysis

The molecular structure of trimethylsilyl benzenesulfonate derivatives is crucial for their reactivity. The presence of the trimethylsilyl group in these compounds significantly influences their chemical behavior. For example, 1,2-bis(trimethylsilyl)benzenes are key starting materials for the synthesis of various functionalized derivatives through Diels-Alder or C-H activation reactions . The molecular structure also allows for the generation of benzynes from stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers through a domino reaction involving O-desilylation and subsequent reactions .

Chemical Reactions Analysis

Trimethylsilyl benzenesulfonate derivatives participate in a variety of chemical reactions. They have been used as benzyne precursors in cycloaddition reactions to prepare heterocyclic molecules . A domino process involving nonafluorobutanesulfonyl fluoride has been employed to generate benzynes from o-(trimethylsilyl)phenols, which then undergo further reactions to yield polysubstituted benzenes . Additionally, trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene acts as a Diels-Alder dienophile equivalent, entering into cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilyl benzenesulfonate derivatives are influenced by their molecular structure. Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene result in homolytic aromatic substitution, demonstrating the reactivity of trimethylsilyl radicals . Furthermore, (E)- and (Z)-1-benzenesulfonyl-4-trimethylsilyl-2-butenes have been used as synthons for (E)-1-(1,3-butadienyl), showcasing their versatility in organic synthesis .

Scientific Research Applications

  • Alternative to Triflates in Benzyne Generation : Kovács et al. (2012) demonstrated the use of o-(trimethylsilyl)aryl imidazolylsulfonates as an efficient alternative for generating benzynes, a class of highly reactive intermediates in organic synthesis. This method offers an advantage over traditional ortho TMS triflates by eliminating the formation of potentially genotoxic trifluoromethanesulfonate side products (Kovács et al., 2012).

  • Domino Process for Benzyne Preparation : Ikawa et al. (2011) reported the generation of benzynes from o-(trimethylsilyl)phenols using a domino process involving nonaflation and fluoride ion attack. This method allowed for the creation of polysubstituted benzenes (Ikawa et al., 2011).

  • Diels-Alder Cycloadditions : Paquette and Williams (1982) explored the use of trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene in Diels-Alder cycloadditions, a key reaction in organic chemistry. Their research provided synthetic equivalents for acetylene and monosubstituted acetylenes (Paquette & Williams, 1982).

  • Preparation of Phenyl Sulfoxides and Alcohols : Oida et al. (1991) showed the application of 2-(trimethylsilyl)ethyl benzenesulfenate in reacting with various halides to produce phenyl sulfoxides. Similarly, they synthesized alcohols using 2-(trimethylsilyl)ethyl benzeneselenenate (Oida et al., 1991).

  • Functionalization of 1,3-Disubstituted Benzenes : Bennetau et al. (1993) investigated the functionalization of 1,3-disubstituted benzenes using 2-trimethylsilyl intermediates, providing an effective approach for the synthesis of trisubstituted benzenes (Bennetau et al., 1993).

  • Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes : Reus et al. (2012) developed methods for synthesizing functionalized 1,2-bis(trimethylsilyl)benzenes, important for the creation of benzyne precursors and Lewis acid catalysts (Reus et al., 2012).

  • Catalysis in Cyanosilylation of Aldehydes : Mahmoud et al. (2016) described the use of copper(II) and nickel(II) salts with sodium 2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl) benzenesulfonate as efficient catalysts for cyanosilylation reactions involving trimethylsilyl cyanide (Mahmoud et al., 2016).

Future Directions

Trimethylsilyl benzenesulfonate, particularly its potassium salt (KTSS), shows promise as an efficient flame retardant for polycarbonate, with low water solubility and high effectiveness . This suggests potential future directions in the development of flame retardants for various applications.

properties

IUPAC Name

trimethylsilyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPGHJJFSUZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170548
Record name Trimethylsilyl benzenesulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl benzenesulfonate

CAS RN

17882-06-3
Record name Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate
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Record name Trimethylsilyl benzenesulphonate
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Record name Trimethylsilyl benzenesulphonate
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Record name Trimethylsilyl benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Lu, Q Yao, W Cao, T Tang - Materials, 2020 - mdpi.com
An extremely efficient flame retardant with low water solubility has been developed for bisphenol-A based polycarbonate. Potassium trimethylsilylbenzenesulfonate (KTSS) combining …
Number of citations: 8 www.mdpi.com
MW Wang, YJ Chen, D Wang - Heteroatom Chemistry: An …, 2001 - Wiley Online Library
… The chemical shift at δ 0.36 is assigned to the TMS proton of trimethylsilyl benzenesulfonate 9a ([12]: δ 0.39), that at δ 0.37 is assigned to trimethylsilyl ptoluenesulfonate 9b ([12]: δ 0.38)…
Number of citations: 5 onlinelibrary.wiley.com
C Sun, W Zhang, Y Cui, D Liu - Journal of Applied Polymer …, 2022 - Wiley Online Library
… Lu 25 developed an extremely efficient flame retardant potassium trimethylsilyl benzenesulfonate (KTSS) with low water solubility. At a loading of 0.02%, KTSS enables neat PC to …
Number of citations: 4 onlinelibrary.wiley.com
TA Boebel, DY Gin - The Journal of Organic Chemistry, 2005 - ACS Publications
… Treatment of mannosyl fluoride 12 19 with trimethylsilyl benzenesulfonate (PhSO 3 TMS) 20 in CD 2 Cl 2 provided mannosyl sulfonate 10 (85% conversion) after 4 h at 0 C. The …
Number of citations: 59 pubs.acs.org
TG Frihed, M Bols, CM Pedersen - Chemical reviews, 2015 - ACS Publications
… Permethylated mannosyl phenylsulfonate 211 has been prepared and studied in VT-NMR from the corresponding fluoride 28 by reaction with trimethylsilyl benzenesulfonate (PhSO 3 …
Number of citations: 167 pubs.acs.org
K Tsuge, K Lau, Y Hirooka, T Iwasaki, K Yokomizo… - Polymer, 2023 - Elsevier
Here, we report copolymerization of ethylene or propylene with norbornenes functionalized with polar groups, using palladium catalysts, Pd/IzQO, Pd/BPMO, or Pd/PS. In this study, the …
Number of citations: 0 www.sciencedirect.com

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